(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
CAS No.: 202212-68-8
Cat. No.: VC2767838
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202212-68-8 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.2 g/mol |
| IUPAC Name | (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 |
| Standard InChI Key | IQIADELBDBDDAW-NTSWFWBYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O |
| SMILES | CC(C)(C)OC(=O)C1CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)C1CC1C(=O)O |
Introduction
Chemical Properties and Structure
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is characterized by its cyclopropane core, which is a three-membered ring system with significant ring strain. This strained structure contributes to the compound's reactivity profile and makes it valuable in various synthetic pathways. The molecule contains two carboxylic functionalities: a free carboxylic acid and a carboxylic acid protected as a tert-butyl ester (Boc group).
The compound possesses two stereogenic centers at the 1 and 2 positions of the cyclopropane ring, with the (1S,2R) relative stereochemistry as indicated in its name. This specific stereochemical arrangement is crucial for its applications in stereoselective synthesis.
Physical and Chemical Identifiers
The following table summarizes the key chemical and physical properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 202212-68-8 |
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | rel-(1R,2S)-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylic acid |
| SMILES Notation | O=C([C@@H]1C@HC1)O |
| PubChem CID | 96068257 |
| MDL Number | MFCD30492192 |
| Physical State | Solid |
| Storage Conditions | Room temperature |
The compound contains a cyclopropane ring with two adjacent substituted carbon atoms, one bearing a carboxylic acid group and the other a tert-butoxycarbonyl group . This structure gives the molecule unique reactivity patterns and potential for functionalization.
Synthesis Methods
Multiple synthetic routes have been developed to access (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, reflecting its importance in organic synthesis. The synthesis typically involves cyclopropanation reactions, which can be achieved through various methodologies depending on the desired stereoselectivity and scale.
Photoredox-Catalyzed Cyclopropanation
Recent advances in photoredox catalysis have provided efficient routes to functionalized cyclopropanes. A particularly notable method involves a photoredox-catalyzed decarboxylative radical addition followed by polar cyclization, as described in recent literature .
This approach uses:
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Visible light irradiation
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Organic photocatalysts such as 4CzIPN
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A radical-polar crossover mechanism
The reaction proceeds through the following steps:
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Photoexcitation of the catalyst
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Single electron transfer (SET) with a carboxylate
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Decarboxylation to form a carbon-centered radical
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Radical addition to an alkene
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Second SET to form a carbanion
This method is particularly valuable because it operates under mild conditions and demonstrates excellent functional group tolerance, making it applicable to the synthesis of complex cyclopropane derivatives including compounds similar to (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid .
Classical Cyclopropanation Methods
Traditional approaches to cyclopropane synthesis that may be applied to prepare this compound include:
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Simmons-Smith cyclopropanation using carbenoid reagents
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Diazo decomposition reactions in the presence of transition metal catalysts
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Michael-initiated ring closure reactions
These methods can be adapted to achieve the desired stereochemistry at the 1 and 2 positions of the cyclopropane ring, although they often require careful control of reaction conditions to ensure stereoselectivity.
Applications
The unique structure and reactivity of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid make it valuable across several fields of research and development.
Pharmaceutical Applications
Cyclopropane-containing compounds have long been recognized for their biological activity. The rigid cyclopropane ring can serve as a conformational constraint in drug design, often leading to enhanced potency and selectivity.
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid specifically offers several advantages for pharmaceutical development:
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The compound can serve as a building block for complex pharmaceutical intermediates
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Its defined stereochemistry allows for stereoselective synthesis of drug candidates
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The Boc protecting group provides a handle for selective functionalization
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The cyclopropane motif appears in numerous biologically active molecules, suggesting potential therapeutic applications
The compound's classification as a "Protein Degrader Building Block" further underscores its potential utility in developing targeted protein degradation therapeutics, an emerging area in drug discovery .
Material Science Applications
Beyond pharmaceutical applications, (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid and similar cyclopropane derivatives have shown promise in materials science:
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The compound's rigid structure can contribute to materials with specific conformational properties
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Its functional groups allow for incorporation into polymers and other advanced materials
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The stereochemistry of the compound can influence the three-dimensional arrangement of resulting materials
These properties make it a potentially valuable building block for researchers developing novel functional materials with tailored properties.
| Supplier | Catalog ID | Package Size | Purity | Price | Availability |
|---|---|---|---|---|---|
| Aladdin Scientific | S175569 | 1g | 97% | $2,686.90 | 8-12 weeks |
| AChemBlock | L14758 | Not specified | 97% | Not specified | Not specified |
| CalPacLab | ALA-S175569-1g | 1g | 97% | Not specified | 5 days |
| Vulcanchem | VC2767838 | Not specified | Not specified | Not specified | Not specified |
The high price point ($2,686.90 for 1 gram) indicates that this is a specialty research chemical, likely used primarily in advanced research settings .
Related Compounds
Several compounds share structural similarities with (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, including variations in stereochemistry and functional group positioning.
Structural Analogs
Key structural analogs include:
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The stereoisomeric forms: (1R,2S), (1R,2R), and (1S,2S) variants
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(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid - a related compound where the tert-butoxy group is replaced with a benzyloxy group
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Various esters of the carboxylic acid function
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Derivatives with different protecting groups instead of the Boc group
These structural variations can significantly influence chemical behavior, reactivity patterns, and potential biological activity.
Research Findings
Research involving (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid and related cyclopropane derivatives has primarily focused on synthetic methodology and applications in complex molecule synthesis.
Synthetic Methodology Advances
Recent research has demonstrated significant advances in the synthesis of functionalized cyclopropanes. A particularly notable development is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach to functionalized cyclopropanes .
Key findings from this research include:
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The use of visible light and readily available organic photocatalysts provides a mild alternative to traditional cyclopropanation methods
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The reaction shows excellent functional group tolerance, making it suitable for late-stage functionalization
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A quantum yield (Φ) of 0.65 was measured for related reactions, indicating an efficient photochemical process
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The mechanism involves a radical–polar crossover with reductive termination and subsequent alkylation of a carbanion intermediate
This research represents a significant advancement in cyclopropane synthesis methodology, potentially applicable to the synthesis of compounds like (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid.
Applications in Complex Molecule Synthesis
The compound's utility as a building block in complex molecule synthesis stems from several features:
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The cyclopropane ring can be selectively opened under various conditions, providing access to functionalized longer-chain compounds
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The differentiated carboxylic acid and ester functionalities allow for selective transformations
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The defined stereochemistry can be transferred to more complex structures
These features make (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid a valuable synthetic intermediate for the preparation of pharmaceuticals, agrochemicals, and other complex molecules.
Structure-Activity Relationships
Understanding the structure-activity relationships of cyclopropane derivatives like (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is crucial for their rational application in drug discovery and materials science.
Cyclopropane Ring Properties
The cyclopropane ring possesses unique properties that contribute to the compound's behavior:
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High ring strain (approximately 27.5 kcal/mol) contributes to its reactivity
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The banana bonds of the cyclopropane ring result in unusual electronic properties
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The rigid three-dimensional structure provides conformational constraints that can be exploited in molecular design
These properties make cyclopropane-containing molecules like (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid valuable scaffolds for diverse applications.
Stereochemical Considerations
The stereochemistry at positions 1 and 2 of the cyclopropane ring has significant implications for:
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Reactivity in subsequent transformations
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Biological activity of derived compounds
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Three-dimensional arrangement of functional groups in space
The specific (1S,2R) relative stereochemistry of this compound provides a defined spatial arrangement of the carboxylic acid and tert-butoxycarbonyl groups, which can be crucial for its applications in asymmetric synthesis and drug development .
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